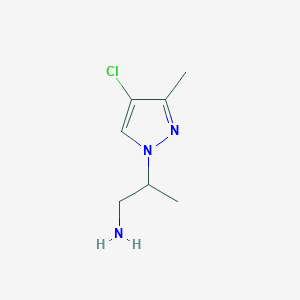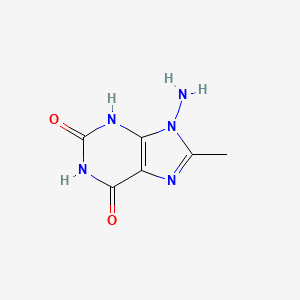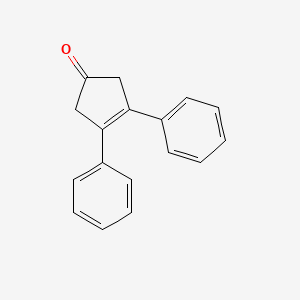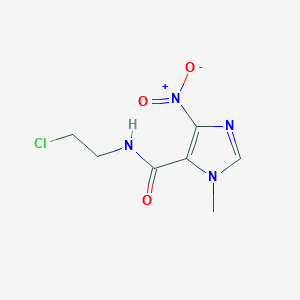
N-(2-Chloroethyl)-1-methyl-4-nitro-1H-imidazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chloroethyl)-3-methyl-5-nitro-imidazole-4-carboxamide is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloroethyl)-3-methyl-5-nitro-imidazole-4-carboxamide typically involves the reaction of 2-chloroethylamine with 3-methyl-5-nitroimidazole-4-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the reaction. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the desired product.
Industrial Production Methods
Industrial production of N-(2-chloroethyl)-3-methyl-5-nitro-imidazole-4-carboxamide involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloroethyl)-3-methyl-5-nitro-imidazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the chloroethyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups at the chloroethyl position.
Scientific Research Applications
N-(2-chloroethyl)-3-methyl-5-nitro-imidazole-4-carboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-chloroethyl)-3-methyl-5-nitro-imidazole-4-carboxamide involves its interaction with cellular components. The chloroethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. This can result in the inhibition of key biological pathways, contributing to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-chloroethyl)-N-nitrosoureas: These compounds share the chloroethyl group and are known for their anticancer properties.
3-methyl-5-nitroimidazole derivatives: These compounds have similar core structures and are studied for their biological activities.
Uniqueness
N-(2-chloroethyl)-3-methyl-5-nitro-imidazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity
Properties
CAS No. |
7464-69-9 |
|---|---|
Molecular Formula |
C7H9ClN4O3 |
Molecular Weight |
232.62 g/mol |
IUPAC Name |
N-(2-chloroethyl)-3-methyl-5-nitroimidazole-4-carboxamide |
InChI |
InChI=1S/C7H9ClN4O3/c1-11-4-10-6(12(14)15)5(11)7(13)9-3-2-8/h4H,2-3H2,1H3,(H,9,13) |
InChI Key |
WFRQZFZIQRLMOT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC(=C1C(=O)NCCCl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(4-Ethyl-1-piperazinyl)ethyl]benzenamine](/img/structure/B13993097.png)
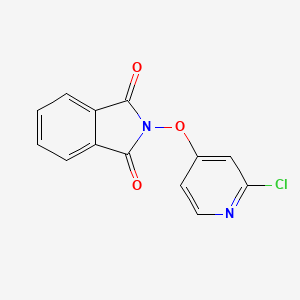


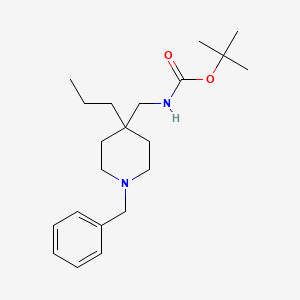
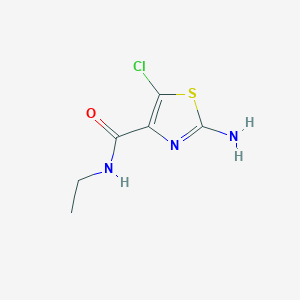
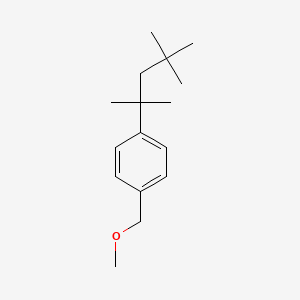

![2-[[5-[(2,6-Dimethylphenoxy)methyl]-4-(2,6-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B13993154.png)
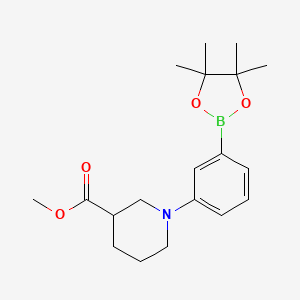
![1-[5-Nitro-2-(1-piperidinyl)phenyl]ethanone](/img/structure/B13993163.png)
